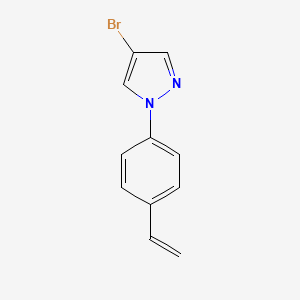

4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(4-ethenylphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-2-9-3-5-11(6-4-9)14-8-10(12)7-13-14/h2-8H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFBAUFERAZZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Vinylphenyl)-1H-pyrazole

The N1-arylation of pyrazole with a 4-vinylphenyl group is a critical first step. This can be achieved via palladium-catalyzed Buchwald-Hartwig coupling between pyrazole and 4-vinylphenyl bromide.

Typical Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2 equiv)

The electron-withdrawing nature of the vinyl group stabilizes the transition state, enabling coupling at moderate temperatures (80–100°C) to prevent vinyl polymerization.

Regioselective Bromination at Position 4

Bromination of 1-(4-vinylphenyl)-1H-pyrazole employs N-bromosuccinimide (NBS) in dichloromethane (DCM) at 35°C for 16 hours. The N1-aryl group directs electrophilic substitution to position 4 due to its electron-withdrawing resonance effects, achieving >85% regioselectivity.

Mechanistic Insight :

The vinylphenyl group activates the pyrazole ring via conjugation, favoring bromination at the para position relative to the nitrogen. Steric hindrance at position 5 further enhances selectivity for position 4.

N-Arylation of 4-Bromo-1H-pyrazole

Starting Material: 4-Bromo-1H-pyrazole

Commercially available 4-bromo-1H-pyrazole serves as a versatile precursor. Its synthesis via direct bromination of 1H-pyrazole using CuBr/HBr or NBS is well-documented.

Optimized Bromination Protocol :

N-Arylation with 4-Vinylphenyl Groups

Comparative Analysis of Methods

The table below summarizes critical parameters for each synthetic route:

Advantages of Route 1 :

Advantages of Route 2 :

Mechanistic Considerations

Bromination Directing Effects

The N1-aryl group’s electron-withdrawing nature polarizes the pyrazole ring, activating positions 4 and 5 for electrophilic attack. Steric hindrance at position 5 (due to the vinyl group’s bulk) favors bromination at position 4.

Coupling Reaction Dynamics

In palladium-catalyzed N-arylation, oxidative addition of 4-vinylphenyl bromide to Pd(0) forms a Pd(II) intermediate. Transmetallation with the pyrazole’s NH group followed by reductive elimination yields the N1-aryl product. Microwave irradiation accelerates this process by enhancing reaction kinetics.

Scalability and Industrial Relevance

Route 1 is preferred for large-scale synthesis due to fewer steps and higher yields. However, Route 2 offers flexibility for generating analogs via diverse N-arylations. Industrial protocols often employ continuous-flow systems to optimize bromination and coupling steps .

Scientific Research Applications

4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Materials Science: The vinyl group allows for polymerization, making it useful in the development of new polymeric materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole depends on its application:

In Organic Synthesis: Acts as a building block for more complex molecules.

In Biological Systems: The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole, emphasizing substituent effects on physical properties, synthesis yields, and spectral characteristics:

Key Observations:

Substituent Effects on Physical State: Alkyl substituents (e.g., ethoxyethyl in ) often result in oily products due to reduced crystallinity, while aryl groups (e.g., 4-methoxyphenyl in ) favor solid formation.

Synthetic Yields :

- N-Alkylation reactions generally achieve high yields (70–97%) under mild conditions . Transition metal-catalyzed methods (e.g., Cu-mediated coupling in ) also show efficiency (86% yield).

Spectral Trends :

- IR Spectroscopy : Pyrazole C-H stretching appears near 3124 cm⁻¹ , while sulfonamide or carbonyl groups in analogs (e.g., compound 16 in ) show distinct peaks at 1335 cm⁻¹ (SO₂) and 1653 cm⁻¹ (C=O).

- ¹H NMR : Pyrazole protons resonate between δ 7.38–7.57 ppm, with substituent-dependent splitting patterns .

Reactivity and Applications :

- The vinyl group in 4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole enables polymerization or Michael addition reactions, contrasting with the ethoxyethyl group in , which is more suited for hydrolytic stability.

- Bromine at the 4-position facilitates cross-coupling reactions, as demonstrated in the synthesis of boronate derivatives (e.g., compound 24 in ).

Structural and Computational Insights

- Crystallography : SHELX software is widely used for structural validation of pyrazole derivatives, ensuring accurate bond length and angle measurements. For example, compound 16 in was refined using SHELXL, confirming planar geometry at the pyrazole ring.

- Ring Puckering: Cremer-Pople parameters quantify non-planarity in heterocycles, though pyrazoles typically remain planar unless steric hindrance from bulky substituents induces distortion.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology :

- Cyclocondensation : React brominated enones with hydrazines under reflux in polar aprotic solvents (e.g., DMF) to form the pyrazole core. For example, 4-bromobenzaldehyde reacts with hydrazine hydrate in ethanol under reflux, followed by nitration for substituent introduction .

- Substitution Reactions : Introduce the vinyl-phenyl group via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in a mixture of toluene/water (3:1) at 80°C .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher yields at controlled exothermic conditions |

| Solvent | DMF, ethanol, or THF | Polar solvents enhance reaction homogeneity |

| Catalyst Loading | 1–5 mol% Pd | Excess catalyst may induce side reactions |

- Yield Optimization : Adjust reaction time (6–24 hours) and stoichiometric ratios (1:1.2 for hydrazine:carbonyl) to minimize byproducts .

Q. How is the molecular structure of 4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole confirmed experimentally?

- Techniques :

- X-ray Crystallography : Resolve bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles using SHELX software for refinement .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Vinyl protons at δ 5.2–5.8 ppm (doublet of doublets, J = 10–17 Hz); pyrazole C-H at δ 7.5–8.0 ppm .

- ¹³C NMR : Brominated carbon at δ 110–115 ppm; vinyl carbons at δ 120–130 ppm .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 263–265 (Br isotopic pattern) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to compute electrophilicity indices (e.g., Fukui f⁻ values) at the C-4 bromine site, indicating susceptibility to nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to identify binding modes. The vinyl-phenyl group enhances π-π stacking with aromatic residues in enzyme active sites .

- Case Study : Substitution with amines (e.g., morpholine) under basic conditions (K₂CO₃, DMSO) achieves >70% yield when the computed activation energy (ΔG‡) is <25 kcal/mol .

Q. How do conflicting reports on the compound’s biological activity (e.g., anti-inflammatory vs. antitumor) arise, and how can they be resolved?

- Analysis Framework :

- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) and assay conditions (e.g., serum concentration, incubation time) .

- Structural Analogues : Conduct SAR studies by modifying substituents:

| Derivative | Bioactivity Trend | Key Modification |

|---|---|---|

| 4-Bromo-1-(4-F-phenyl) | Enhanced kinase inhibition | Electron-withdrawing F |

| 4-Iodo-1-(4-vinyl-phenyl) | Reduced solubility | Larger halogen size |

- Mechanistic Studies : Use knockout models or siRNA to validate target pathways (e.g., NF-κB for anti-inflammatory activity) .

Q. What strategies mitigate challenges in crystallizing 4-Bromo-1-(4-vinyl-phenyl)-1H-pyrazole for X-ray analysis?

- Crystallization Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.